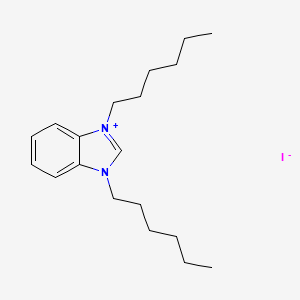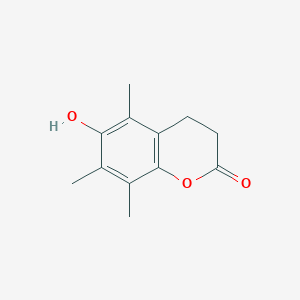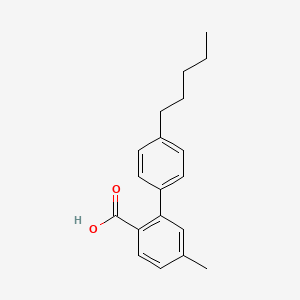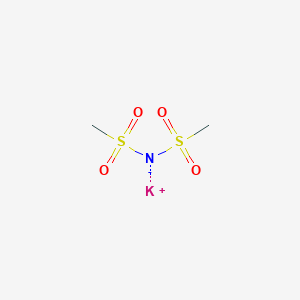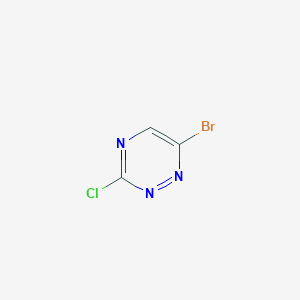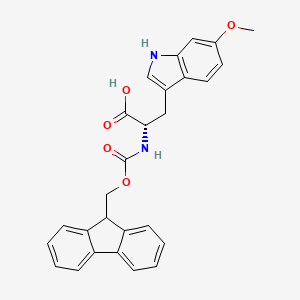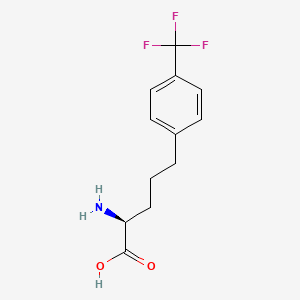![molecular formula C25H29NO6 B8229238 N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine](/img/structure/B8229238.png)
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy group, which provide stability and facilitate various chemical reactions. This compound is often utilized in the field of organic chemistry for the synthesis of complex peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine typically involves the protection of glycine with an Fmoc group, followed by the introduction of the tert-butoxy group. The process generally includes the following steps:
Protection of Glycine: Glycine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glycine.
Introduction of tert-Butoxy Group: The Fmoc-glycine is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to introduce the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Substitution Reactions: Introduction of different functional groups at the glycine residue.
Oxidation and Reduction Reactions: Modifications of the tert-butoxy group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Various alkyl halides and nucleophiles can be used to introduce new functional groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to modify the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include deprotected glycine derivatives, substituted glycine compounds, and oxidized tert-butoxy derivatives.
Applications De Recherche Scientifique
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group provides stability and prevents unwanted side reactions, while the tert-butoxy group facilitates the introduction of various functional groups. The compound interacts with molecular targets such as amino acids and peptides, enabling the formation of complex structures through peptide bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]alanine
- N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]valine
- N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]leucine
Uniqueness
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine is unique due to its specific combination of the Fmoc and tert-butoxy groups, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of peptides and proteins, where precise control over the reaction conditions is essential.
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-8-14-26(15-22(27)28)24(30)31-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMJHSQHLGOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
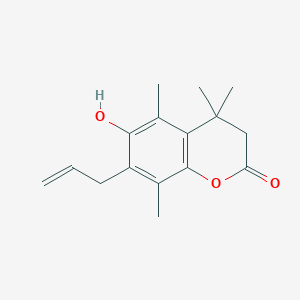

![2-[(2R,3R,4R,5R)-4-(carboxymethyl)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-3,4-dihydroxy-2-methyloxolan-3-yl]acetic acid](/img/structure/B8229180.png)
